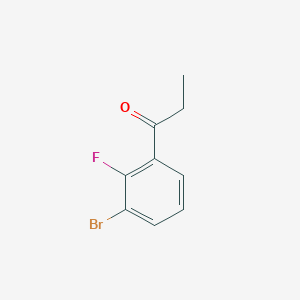
4-(Propylcarbamoyl)thiomorpholine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Propylcarbamoyl)thiomorpholine-3-carboxylic acid is an organic compound with the molecular formula C9H16N2O3S. It is a derivative of thiomorpholine, a sulfur-containing heterocycle, and features a propylcarbamoyl group attached to the nitrogen atom and a carboxylic acid group at the third position of the thiomorpholine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Propylcarbamoyl)thiomorpholine-3-carboxylic acid typically involves the reaction of thiomorpholine with propyl isocyanate under controlled conditions. The reaction proceeds through the formation of a carbamate intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions: 4-(Propylcarbamoyl)thiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The propylcarbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted thiomorpholine derivatives.
Scientific Research Applications
4-(Propylcarbamoyl)thiomorpholine-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of diseases involving oxidative stress and inflammation.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound is explored for its potential use as a building block in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(Propylcarbamoyl)thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The propylcarbamoyl group can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The thiomorpholine ring can also interact with biological membranes, affecting their stability and function. These interactions can result in various biological effects, including anti-inflammatory and antioxidant activities .
Comparison with Similar Compounds
Thiomorpholine-3-carboxylic acid: Lacks the propylcarbamoyl group, resulting in different chemical and biological properties.
4-(Methylcarbamoyl)thiomorpholine-3-carboxylic acid: Similar structure but with a methyl group instead of a propyl group, leading to differences in hydrophobicity and reactivity.
4-(Ethylcarbamoyl)thiomorpholine-3-carboxylic acid: Similar structure but with an ethyl group, affecting its chemical behavior and biological activity.
Uniqueness: 4-(Propylcarbamoyl)thiomorpholine-3-carboxylic acid is unique due to the presence of the propylcarbamoyl group, which enhances its hydrophobicity and allows for specific interactions with biological targets.
Properties
Molecular Formula |
C9H16N2O3S |
|---|---|
Molecular Weight |
232.30 g/mol |
IUPAC Name |
4-(propylcarbamoyl)thiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C9H16N2O3S/c1-2-3-10-9(14)11-4-5-15-6-7(11)8(12)13/h7H,2-6H2,1H3,(H,10,14)(H,12,13) |
InChI Key |
DXXCCABSJAULLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)N1CCSCC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


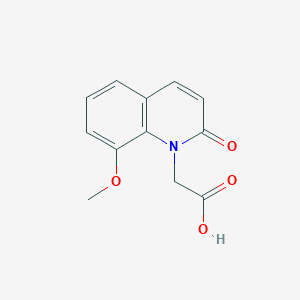
![Benzenamine, 4-methoxy-N-[3-(trimethylsilyl)-2-propynylidene]-](/img/structure/B11876720.png)
![Methyl 4-chlorobenzo[d]thiazole-2-carboxylate](/img/structure/B11876721.png)
![9-Hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylic acid](/img/structure/B11876729.png)
![6'-Fluoro-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B11876738.png)
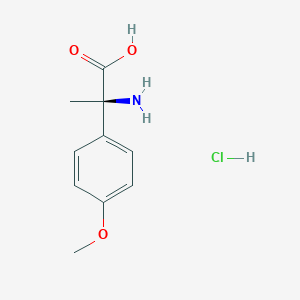
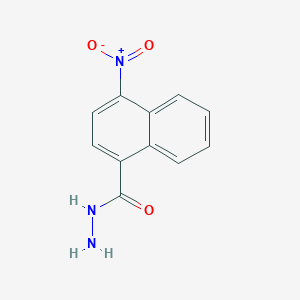
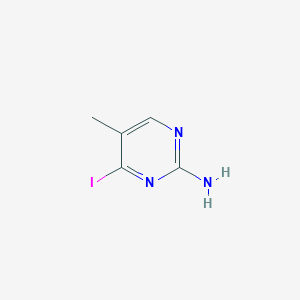
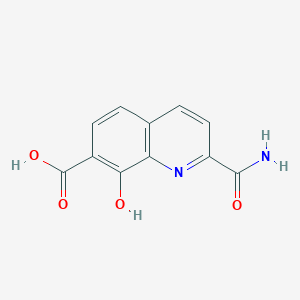
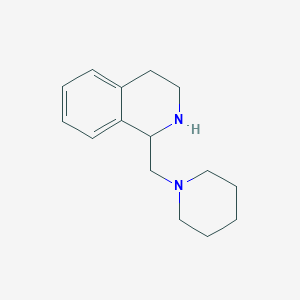
![Methyl 5-fluoro-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B11876763.png)

